N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide
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Overview
Description
N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate amines and phenoxybutanoic acid derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted thiadiazole derivatives .
Scientific Research Applications
N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a potential therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interfere with microbial cell wall synthesis, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Pendimethalin: A herbicide with a similar thiadiazole structure, used to control annual grasses and broad-leaved weeds.
Uniqueness
N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide stands out due to its unique combination of a thiadiazole ring and a phenoxybutanamide moiety. This structural feature imparts distinct biological activities and makes it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C17H23N3O2S |
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Molecular Weight |
333.5 g/mol |
IUPAC Name |
N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide |
InChI |
InChI=1S/C17H23N3O2S/c1-3-13(4-2)16-19-20-17(23-16)18-15(21)11-8-12-22-14-9-6-5-7-10-14/h5-7,9-10,13H,3-4,8,11-12H2,1-2H3,(H,18,20,21) |
InChI Key |
GZICYVLSBHFCBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)CCCOC2=CC=CC=C2 |
Origin of Product |
United States |
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